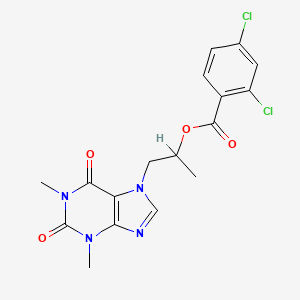
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a purine derivative linked to a dichlorobenzoate moiety, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is synthesized through a series of reactions starting from xanthine or its derivatives. Common reagents used in this process include methylating agents and oxidizing agents.
Esterification: The purine derivative is then esterified with 2,4-dichlorobenzoic acid. This step involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the purine ring, resulting in reduced forms of the compound.
Substitution: The dichlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoates.
科学的研究の応用
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and inhibits phosphodiesterases (PDEs) 4B and 7A.
Pathways Involved: By blocking TRPA1 and inhibiting PDE4B/7A, the compound exerts anti-inflammatory and analgesic effects.
類似化合物との比較
Similar Compounds
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds share the purine core structure and exhibit similar biological activities.
2,4-Dichlorobenzoate derivatives: Compounds with the dichlorobenzoate moiety also show comparable chemical reactivity and applications.
Uniqueness
1-(1,3-Dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate is unique due to its dual functionality, combining the properties of both the purine and dichlorobenzoate moieties. This dual functionality enhances its potential as a multifunctional therapeutic agent with both anti-inflammatory and analgesic effects .
特性
CAS番号 |
119980-33-5 |
|---|---|
分子式 |
C17H16Cl2N4O4 |
分子量 |
411.2 g/mol |
IUPAC名 |
1-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl 2,4-dichlorobenzoate |
InChI |
InChI=1S/C17H16Cl2N4O4/c1-9(27-16(25)11-5-4-10(18)6-12(11)19)7-23-8-20-14-13(23)15(24)22(3)17(26)21(14)2/h4-6,8-9H,7H2,1-3H3 |
InChIキー |
SNBUIWNZAIBIPF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
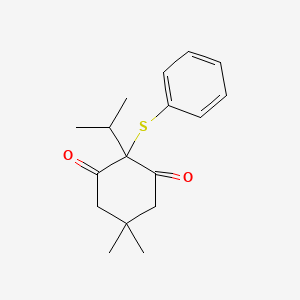
![{[5-Acetyl-2-(furan-2-yl)-6-methylpyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B14286578.png)
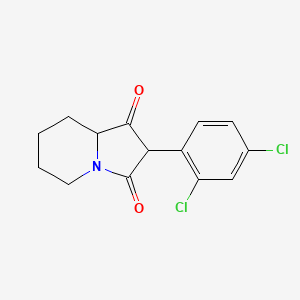
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
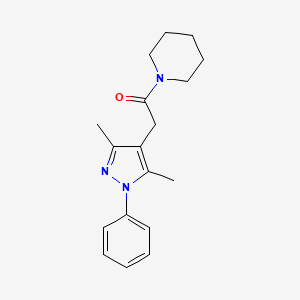
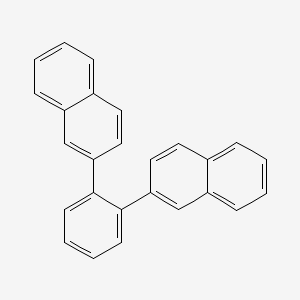
![5,5-Dimethyl-5,6-dihydro-4H-germolo[3,4-c]furan](/img/structure/B14286622.png)
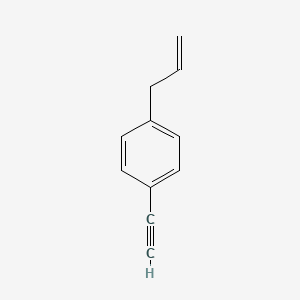
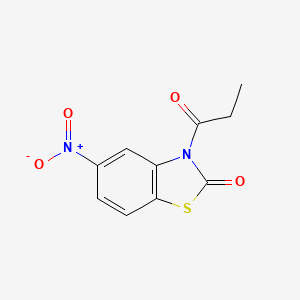
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)

